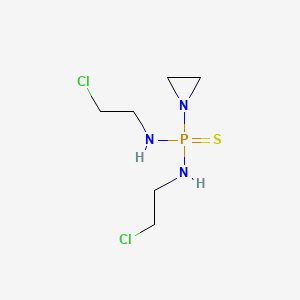
P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and phosphonothioic diamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide typically involves the reaction of aziridine with phosphonothioic diamide precursors. One common method is the reaction of aziridine with N,N’-bis(2-chloroethyl)phosphonothioic diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonothioic diamide derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
Applications De Recherche Scientifique
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide involves its interaction with molecular targets and pathways in biological systems. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is the basis for its potential antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
93598-03-9 |
|---|---|
Formule moléculaire |
C6H14Cl2N3PS |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
N-[aziridin-1-yl-(2-chloroethylamino)phosphinothioyl]-2-chloroethanamine |
InChI |
InChI=1S/C6H14Cl2N3PS/c7-1-3-9-12(13,10-4-2-8)11-5-6-11/h1-6H2,(H2,9,10,13) |
Clé InChI |
HKHYLABMGSMFMT-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=S)(NCCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
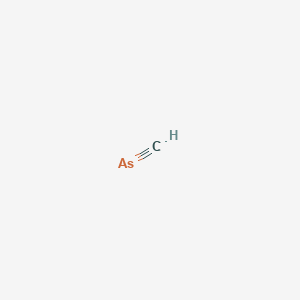
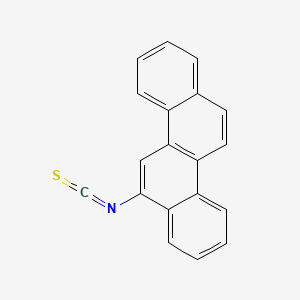
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
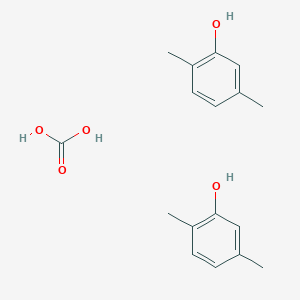
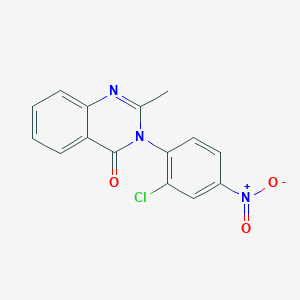
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
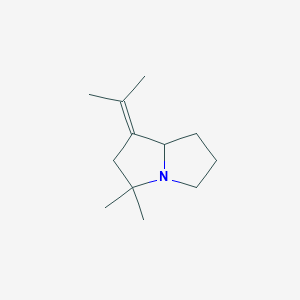
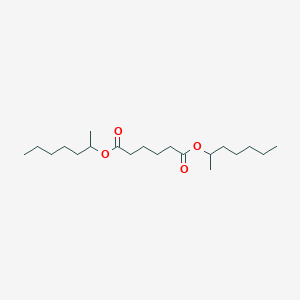
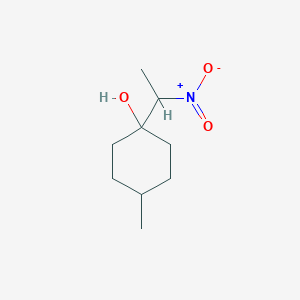
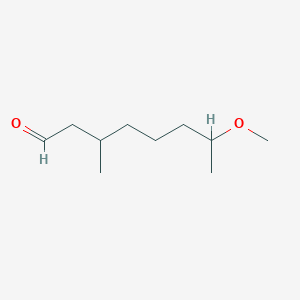
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
